Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate
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Overview
Description
Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate is a complex organic compound with the molecular formula C22H21NO5. This compound is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the reaction of 3,4-dimethylphenol with furan-2-carboxylic acid, followed by esterification and amidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 5-(3-aminophenyl)furan-2-carboxylate
- 2,5-Dimethyl-3-furoic acid methyl ester
Uniqueness
Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring, phenoxy group, and carboxamido linkage makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 2-[[5-[(3,4-dimethylphenoxy)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21NO5/c1-14-8-9-16(12-15(14)2)27-13-17-10-11-20(28-17)21(24)23-19-7-5-4-6-18(19)22(25)26-3/h4-12H,13H2,1-3H3,(H,23,24) |
InChI Key |
GBCINTJBDABOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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